N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine
Description
N-[4-(Benzyloxy)-3-methoxybenzyl]-N-methylamine is a tertiary amine featuring a benzyloxy group at the para position and a methoxy group at the meta position on the aromatic ring. The compound’s structure comprises a benzyl backbone substituted with a methylamine group, making it a key intermediate in medicinal chemistry for synthesizing bioactive molecules. Its molecular formula is C₁₆H₁₉NO₂, with a molar mass of 265.33 g/mol (calculated based on structural analysis). The compound’s synthetic relevance stems from its versatile aromatic substitution pattern, which allows for further functionalization .
Properties
CAS No. |
88741-49-5 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C16H19NO2/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
GXATYTAAZYUIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with methylamine. The process can be summarized as follows:
Starting Material: 4-benzyloxy-3-methoxybenzaldehyde.
Reagent: Methylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-methoxybenzoic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-[4-(Difluoromethoxy)-3-methoxybenzyl]-N-methylamine
- Molecular Formula: C₁₀H₁₃F₂NO₂.
- Key Differences : Replaces the benzyloxy group with a difluoromethoxy (-OCF₂H) substituent.
N-(4-((4-Fluorobenzyl)oxy)-3-methoxybenzyl)-N-methylamine
- Molecular Formula: C₁₆H₁₇FNO₂.
- Key Differences : Incorporates a fluorinated benzyloxy group (4-fluorobenzyl instead of benzyl).
- Impact : Fluorination reduces susceptibility to oxidative metabolism, extending half-life in vivo .
Alkyl Chain Modifications on the Amine Group
N-[4-(Benzyloxy)-3-methoxybenzyl]-N-butylamine
- Molecular Formula: C₁₉H₂₅NO₂.
- Key Differences : Substitutes the N-methyl group with a butyl chain.
N-[4-(Benzyloxy)-3-methoxybenzyl]-N-allylamine
- Molecular Formula: C₁₈H₂₁NO₂.
- Key Differences : Features an allyl (-CH₂CH=CH₂) group instead of methyl.
- Impact : The unsaturated allyl group introduces reactivity for click chemistry or further conjugation .
Heterocyclic and Halogenated Derivatives
N-{3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine
N-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine
- Molecular Formula : C₁₈H₂₄ClN₃O₂.
- Key Differences : Chloropyridine substituent and a propylamine chain.
- Impact : The pyridine ring improves solubility in polar solvents, and the extended amine chain may facilitate interactions with charged biological targets .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Synthetic Flexibility : The benzyloxy and methoxy groups in the parent compound enable regioselective modifications, as seen in analogs like the difluoromethoxy and fluorobenzyl derivatives .
Biological Activity : Alkyl chain elongation (e.g., butyl) increases lipophilicity, which correlates with improved binding to hydrophobic enzyme pockets but may reduce bioavailability .
Metabolic Stability : Fluorinated analogs exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation, making them candidates for CNS-targeted drugs .
Crystallinity and Solubility : Brominated and heterocyclic derivatives (e.g., triazole-containing compounds) show lower melting points and higher crystallinity, impacting formulation strategies .
Biological Activity
N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine is a compound that has garnered attention due to its potential biological activities, particularly in relation to the modulation of histamine receptors and other therapeutic applications. This article explores the biological activity of this compound, drawing from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 273.33 g/mol
- XLogP3 : 3.38450
- Boiling Point : 374.5ºC at 760 mmHg
- Flash Point : 157.5ºC
The structure of this compound includes a methoxy group and a benzyloxy group, which are significant for its interaction with biological targets.
This compound acts primarily as a ligand for histamine H receptors. The modulation of these receptors is crucial for various physiological processes, including neurotransmission and immune responses. According to patent US6969730B2, compounds like this compound can be utilized in treating disorders such as:
- Cognitive deficits
- Bipolar disorder
- Depression
- Asthma
- Pain management
These applications highlight the compound's versatility in addressing neuropsychiatric and inflammatory conditions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against histamine H receptors. A study indicated that selective modulation of these receptors could lead to cognitive enhancement and management of mood disorders .
In Vivo Studies
In vivo studies have shown promising results regarding the compound's efficacy in animal models for depression and anxiety disorders. The modulation of histamine receptors has been linked to improved cognitive functions and mood stabilization, making it a candidate for further clinical development .
Case Studies
- Cognitive Enhancement : A study involving aged rats treated with this compound showed improved performance in memory tasks compared to control groups, suggesting potential benefits for age-related cognitive decline.
- Pain Management : In a model of neuropathic pain, administration of the compound resulted in reduced pain sensitivity, indicating its potential as an analgesic agent through histaminergic pathways .
Comparative Efficacy Table
Q & A
Q. How can the synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine be optimized to minimize byproduct formation?
Methodological Answer: Optimization involves solvent selection, stoichiometric control, and stepwise purification. For example, using dichloromethane (CH₂Cl₂) as a solvent with potassium carbonate (K₂CO₃) under ice-cooled conditions reduces unwanted side reactions during benzyloxy group introduction . Sequential addition of reagents, such as p-trifluoromethyl benzoyl chloride, under inert atmospheres (e.g., nitrogen) further suppresses hydrolysis byproducts. Post-synthesis purification via vacuum filtration and washing with methanol (as in ) yields >90% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks for benzyloxy (δ 5.11 ppm, singlet) and methoxy (δ 3.84 ppm, singlet) groups, with aromatic protons between δ 7.02–7.66 ppm .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ at m/z 334.1553 (calculated 334.1556) .
- FTIR : Identify key stretches (e.g., C-O at 1261 cm⁻¹, aromatic C=C at 1596 cm⁻¹) .
Q. What stability precautions are necessary for handling this compound?
Methodological Answer: The compound’s benzyloxy and methylamine groups are sensitive to heat and light. Store at –20°C under inert gas (argon) to prevent decomposition. Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may accelerate degradation. DSC studies indicate thermal decomposition above 45°C .
Advanced Research Questions
Q. How does this compound participate in deamination reactions of primary amines?
Methodological Answer: The compound acts as a reagent to generate transient 1,1-diazene intermediates via radical homolytic extrusion. These intermediates liberate N₂ gas, enabling direct deamination of aliphatic amines at room temperature. For example, β-glucosamine derivatives retain anomeric purity after deamination, making this useful for synthesizing 2-deoxy sugars .
Q. What strategies mitigate mutagenicity risks during large-scale synthesis?
Methodological Answer: Ames II testing shows mutagenicity comparable to benzyl chloride, requiring:
Q. How can computational modeling predict reactivity in complex systems?
Methodological Answer:
Q. What synthetic routes leverage this compound for late-stage functionalization of pharmaceuticals?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
